molecular formula C10H18 B14539335 1,2,2-Trimethylbicyclo[2.2.1]heptane CAS No. 61898-29-1

1,2,2-Trimethylbicyclo[2.2.1]heptane

Cat. No.: B14539335
CAS No.: 61898-29-1
M. Wt: 138.25 g/mol
InChI Key: OCBMEHIWWYEZHZ-UHFFFAOYSA-N
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Description

1,2,2-Trimethylbicyclo[2.2.1]heptane is a saturated organic compound with the molecular formula C10H18 and a molecular weight of 138.25 g/mol. It is based on the norbornane (bicyclo[2.2.1]heptane) skeleton, a rigid, bicyclic structure that is of significant interest in various research fields. This particular trimethyl-substituted derivative is valuable for research and development purposes, including use as a standard in analytical chemistry, a building block in organic synthesis, and a model compound in materials science to study the properties of strained ring systems and steric effects. The bicyclo[2.2.1]heptane core is a privileged scaffold in medicinal chemistry, often used to confer rigidity and explore three-dimensional chemical space in the design of novel bioactive molecules. For instance, analogs containing the bicyclo[2.2.1]heptane structure have been investigated for their potential as chemokine receptor antagonists and as active components in insecticides . This product is intended for research applications only. It is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle this chemical with appropriate safety precautions, consulting the relevant safety data sheet (SDS) before use. Please note: The specific physical, chemical, and biological data for the 1,2,2-trimethyl isomer are not fully available in public databases. The properties and applications of closely related isomers, such as 1,7,7-trimethylbicyclo[2.2.1]heptane (camphane) and 2,2,3-trimethylbicyclo[2.2.1]heptane , may serve as a general guide, but we recommend confirming all specifications for your specific experimental needs.

Properties

CAS No.

61898-29-1

Molecular Formula

C10H18

Molecular Weight

138.25 g/mol

IUPAC Name

1,2,2-trimethylbicyclo[2.2.1]heptane

InChI

InChI=1S/C10H18/c1-9(2)6-8-4-5-10(9,3)7-8/h8H,4-7H2,1-3H3

InChI Key

OCBMEHIWWYEZHZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2CCC1(C2)C)C

Origin of Product

United States

Preparation Methods

Preparation Methods

Diels-Alder Reaction Approach

The most common synthetic route to 1,2,2-trimethylbicyclo[2.2.1]heptane involves a Diels-Alder reaction followed by isomerization steps. This approach utilizes readily available and relatively inexpensive starting materials.

Cyclopentadiene and 2-Butene Reaction

A patent-described method involves the reaction of cyclopentadiene with 2-butene in a Diels-Alder cycloaddition to produce 5,6-dimethylbicyclo[2.2.1]hept-2-ene, which is subsequently isomerized. This process can be conducted in either a two-step or one-step procedure:

Two-Step Process:

  • Cyclopentadiene reacts with 2-butene (cis or trans, or a mixture) to form 5,6-dimethylbicyclo[2.2.1]hept-2-ene via Diels-Alder reaction.
  • The resulting intermediate is then isomerized using appropriate catalysts to yield the desired this compound.

One-Step Process:
Alternatively, the reaction can be performed in a single step by conducting the Diels-Alder reaction in the presence of an isomerization catalyst, allowing for simultaneous isomerization of the initial adduct.

Reaction Parameters

The reaction parameters for the Diels-Alder approach have been carefully studied. Table 1 summarizes the key conditions:

Table 1: Reaction Parameters for Diels-Alder Synthesis of this compound

Parameter Two-Step Process One-Step Process
Temperature 20-150°C (high acid catalyst strength) 150-250°C (medium strength) 250-400°C (low strength) 100-350°C (preferably 150-350°C when starting from dicyclopentadiene)
Pressure Ambient (typically vapor pressure at reaction temperature) Ambient (typically vapor pressure at reaction temperature)
Catalyst Acid catalysts for isomerization step Isomerization catalyst present from start
Solvent Not specifically defined Not specifically defined
Reaction Time Variable based on catalyst and temperature Variable based on temperature

Sequential Diels-Alder/Rearrangement Approaches

A more sophisticated approach involves a sequential Diels-Alder reaction followed by rearrangement to produce functionalized bicyclo[2.2.1]heptanes, which can be further transformed to yield this compound.

In this approach, the substitution pattern of the dienes significantly influences the outcome of the rearrangement. When 2,3-disubstituted dienes are employed, the reaction proceeds through endo-configured intermediates followed by a suprafacial 1,2-H shift, leading to bicyclo[2.2.1]heptanones that can be further reduced and modified to obtain the target compound.

From Camphor and Related Compounds

Another approach involves the transformation of camphor (1,7,7-trimethylbicyclo[2.2.1]heptan-2-one) or related bicyclic compounds. This method typically requires several steps:

  • Reduction or modification of the carbonyl group in camphor
  • Rearrangement or isomerization of the carbon skeleton
  • Introduction or modification of methyl groups to achieve the desired substitution pattern

Camphor oxime intermediates have been utilized in some of these approaches, as detailed in several studies focusing on the synthesis of isocamphane derivatives.

Catalysts and Reagents

The choice of catalysts plays a crucial role in the synthesis of this compound, particularly in the isomerization steps. Table 2 summarizes the catalysts employed in various synthetic approaches:

Table 2: Catalysts for the Synthesis of this compound

Catalyst Type Specific Examples Function
Lewis Acids MeAlCl₂, SnCl₄, EtAlCl₂ Promotion of Diels-Alder reaction and rearrangement
Brønsted Acids HClO₄ Acceleration of rearrangement reactions
Isomerization Catalysts Acid catalysts of varying strengths Conversion of bicyclic intermediates to the target compound
Chiral Catalysts Oxazaborolidine catalysts Asymmetric synthesis for obtaining enantiopure products

Lewis Acid Catalysis

Lewis acids play a dual role in the synthesis, promoting both the initial Diels-Alder cycloaddition and the subsequent rearrangement steps. MeAlCl₂ has been effectively used at concentrations of 1.0-2.0 M in appropriate solvents such as hexane or toluene.

Asymmetric Synthesis

For the preparation of enantiomerically enriched this compound, chiral Lewis acid-assisted catalysts have been employed. For instance, Corey's oxazaborolidine catalysts with SnCl₄ (20 mol%) have produced products with enantiomeric ratios of up to 96.5:3.5.

Reaction Conditions Optimization

Optimization of reaction conditions is essential for achieving high yields and selectivity in the synthesis of this compound. The following parameters have been found to be particularly important:

Temperature Effects

Temperature control is critical, especially in the rearrangement and isomerization steps. For two-step processes, the optimal temperature range depends on the acid strength of the catalyst:

  • High acid strength: 20-150°C
  • Medium acid strength: 150-250°C
  • Low acid strength: 250-400°C

For one-step processes, temperatures between 100-350°C are typically employed, with 150-350°C being preferred when starting from dicyclopentadiene.

Purification Methods

Purification of the synthesized this compound typically involves:

  • Quenching with appropriate bases (e.g., saturated NaHCO₃)
  • Extraction with suitable organic solvents (e.g., MTBE or diethyl ether)
  • Column chromatography (typically using silica gel with hexane/MTBE mixtures)
  • Bulb-to-bulb distillation for final purification

These purification steps are essential for obtaining the compound in high purity, which is often required for subsequent applications or further transformations.

Analysis and Characterization

The characterization of this compound and its precursors typically involves various analytical techniques:

Spectroscopic Methods

¹H NMR and ¹³C NMR spectroscopy are particularly valuable for confirming the structure and configuration of the bicyclic framework and the methyl substituents. In some cases, 2D NMR analysis (such as NOE experiments) has been essential for establishing the correct relative configuration of intermediate compounds in the synthetic pathway.

Physical Properties

Table 3 presents key physical properties of this compound:

Table 3: Physical Properties of this compound

Property Value Reference
Molecular Formula C₁₀H₁₈
Molecular Weight 138.25 g/mol
Melting Point 336.7 K (63.55°C)
Appearance Colorless solid or liquid (depending on purity and temperature)
XLogP3 4
Topological Polar Surface Area 0 Ų
Heavy Atom Count 10

Advantages and Limitations of Different Preparation Methods

Each of the described preparation methods offers distinct advantages and limitations:

Diels-Alder/Isomerization Approach

Advantages:

  • Utilizes inexpensive and readily available starting materials
  • Can be performed in a one-step or two-step process
  • Scalable to industrial production

Limitations:

  • May require high temperatures for isomerization
  • Control of stereoselectivity can be challenging
  • Potential formation of isomeric mixtures requiring separation

Sequential Diels-Alder/Rearrangement

Advantages:

  • Can provide high stereoselectivity
  • Allows for the introduction of additional functionality
  • Compatible with asymmetric catalysis for enantioselective synthesis

Limitations:

  • More complex multi-step process
  • May require specialized reagents and catalysts
  • Potentially lower overall yields due to multiple steps

Chemical Reactions Analysis

Types of Reactions: 1,2,2-Trimethylbicyclo[2.2.1]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Scientific Research Applications

1,2,2-Trimethylbicyclo[2.2.1]heptane serves as a crucial component in chemical synthesis, biological studies, and drug development.

Chemistry This compound is used as a starting material for synthesizing complex organic molecules and as a reagent in various organic reactions.

Biology It is investigated for its potential biological activity and as a scaffold for developing bioactive compounds.

Medicine Explored for potential use in drug development, particularly in designing novel therapeutic agents.

Industrial Applications

Beyond research, this compound is utilized in producing fragrances, flavors, and fine chemicals. Certain derivatives of bicyclo[2.2.1]heptane also demonstrate a high traction coefficient under high temperatures and excellent viscosity under low temperatures, making them suitable for use as CVT oil for traction drives in diverse climates .

Biological Activities

The biological activity of this compound is attributed to its ability to interact with molecular targets within biological systems.

Enzyme Interaction The bicyclic structure enables the compound to fit into enzyme active sites, potentially inhibiting or modulating enzyme activity.

Chemical Reactivity The presence of a double bond allows participation in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules.

Studies on similar compounds have indicated several biological activities:

  • Antimicrobial Activity Similar compounds have demonstrated effectiveness against various microorganisms by disrupting membrane integrity and altering permeability.
  • Anti-inflammatory Properties Studies suggest that derivatives may inhibit protein denaturation and protease activity, which are critical in inflammatory responses.

Additionally, some derivatives of bicyclo[2.2.1]heptane have shown anticonvulsant activity . For instance, 2-Propyl-N′-[1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]pentanehydrazide demonstrated significant antiseizure action over a long time period, highlighting its prolonged effect and higher potency compared to initial camphor and VPA .

Method for Producing Bicyclo[2.2.1]heptane Derivatives

Mechanism of Action

The mechanism of action of 1,2,2-Trimethylbicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Isomers

The position of methyl groups on the bicyclo[2.2.1]heptane scaffold significantly impacts molecular properties. Key isomers include:

Compound Name Substituents CAS Number Molecular Formula Molecular Weight (g/mol) Key References
1,7,7-Trimethylbicyclo[2.2.1]heptane (Bornane) 1-, 7-, 7-methyl 464-15-3 C₁₀H₁₈ 138.25
2,2,3-Trimethylbicyclo[2.2.1]heptane 2-, 2-, 3-methyl 473-19-8 C₁₀H₁₈ 138.25
Camphene 2,2-dimethyl; 3-methylene 5794-04-7 C₁₀H₁₆ 136.23

Key Observations :

  • Steric Effects : 2,2,3-Trimethyl derivatives exhibit greater steric hindrance around the bicyclic core compared to 1,7,7-substituted isomers, affecting reaction kinetics in synthetic pathways (e.g., slower nucleophilic substitution) .
  • Boiling Points : Bornane (1,7,7-trimethyl) has a boiling point of ~210°C, while camphene (unsaturated analog) boils at ~159°C due to reduced van der Waals interactions .

Functionalized Derivatives

Functional groups on the bicyclo[2.2.1]heptane framework modulate biological and chemical behavior:

Compound Name Functional Group Key Properties Biological Activity References
Camphor (1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one) Ketone at C2 m.p. 178–179°C; high polarity Analgesic, antitussive, insect repellent
1-(Bicyclo[2.2.1]heptan-2-yl)-3-R-ureas Urea linkage Improved solubility in polar solvents Potent inhibitors of RNA viruses (e.g., SARS-CoV)
Borneol (Reduced camphor derivative) Hydroxyl at C2 m.p. 204–208°C; chiral center Anti-inflammatory, antiviral

Key Observations :

  • Polarity and Solubility : Camphor’s ketone group increases polarity (logP ~2.1) compared to hydrocarbon analogs (logP ~3.5 for bornane), enhancing water solubility (~1.2 g/L vs. <0.1 g/L for bornane) .
  • Antiviral Activity : Urea derivatives of bicyclo[2.2.1]heptane show IC₅₀ values <1 μM against SARS-CoV, attributed to interactions with viral proteases .

Q & A

Q. How can the molecular structure of 1,2,2-trimethylbicyclo[2.2.1]heptane be experimentally characterized?

  • Methodological Answer : Structural elucidation relies on GC-MS for molecular weight confirmation and fragmentation patterns, NMR spectroscopy (¹H/¹³C) for substituent positioning, and X-ray crystallography for stereochemical resolution. For example, GC-MS analysis of structurally similar bicyclo[2.2.1]heptane derivatives identified substituent-specific fragmentation pathways (e.g., loss of methyl groups at m/z 123) . NMR chemical shifts for bridgehead protons in bicyclic systems typically range from δ 1.0–2.5 ppm, with coupling constants (J = 8–12 Hz) indicating rigid bicyclic geometry .

Q. What computational methods predict the physicochemical properties of this compound?

  • Methodological Answer : The Joback method estimates properties like boiling point and critical temperature using group contributions, while the Crippen fragmentation model predicts logP and solubility. For instance, the Joback method calculates boiling points within ±15 K accuracy for bicyclic monoterpenes . Experimental validation using NIST thermodynamic data (e.g., sublimation enthalpies) is critical for refining computational outputs .
PropertyJoback PredictionExperimental Value (Analog)Reference
Boiling Point~433 K432.7 K (2,2-dimethyl-3-methylene derivative)
logP3.23.5 (1,7,7-trimethyl isomer)

Q. What are the challenges in synthesizing this compound with high stereochemical purity?

  • Methodological Answer : Steric hindrance at the 1,2,2-positions complicates regioselective alkylation. Strategies include low-temperature Friedel-Crafts alkylation to minimize isomerization and chiral catalysts (e.g., Lewis acids) to enforce stereocontrol. Evidence from analogous compounds (e.g., 1,7,7-trimethyl derivatives) shows that kinetic control at -20°C reduces byproduct formation .

Advanced Research Questions

Q. How do substituent positions influence the thermodynamic stability of trimethylbicyclo[2.2.1]heptane isomers?

  • Methodological Answer : Substituent positioning alters strain energy and van der Waals interactions . Computational studies (DFT/B3LYP) on bicyclo[2.2.1]heptane derivatives reveal that 1,2,2-trimethyl substitution increases steric strain by 5–8 kcal/mol compared to 1,7,7-isomers, reducing thermal stability . Experimental phase transition data (e.g., ΔHsub = 47.5 kJ/mol for camphene analogs) corroborate computational trends .

Q. What synthetic strategies enable functionalization of the bicyclo[2.2.1]heptane framework for bioactive derivatives?

  • Methodological Answer : Isocyanate coupling (e.g., reaction with amines to form ureas) and esterification (e.g., with nicotinic acid) are effective. For instance, 1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine reacted with 1,1'-carbonyldiimidazole to yield urea derivatives with 94% efficiency, showing potent RNA virus inhibition . Stereoselective esterification (e.g., exo-2-propenoic acid derivatives) enhances bioactivity .

Q. How can 3D-QSAR models guide the design of high-activity bicyclo[2.2.1]heptane derivatives?

  • Methodological Answer : 3D-QSAR models using CoMFA/CoMSIA align steric, electrostatic, and hydrophobic fields with bioactivity. For example, a model for terpene ester insecticides identified optimal substituent bulk at the 2-position (steric field contribution >30%), leading to a compound with LC₅₀ = 0.28 μg/mL against Aphis gossypii .
QSAR ParameterContributionBioactivity Correlation
Steric (2-position)32%R² = 0.89
Hydrophobic (bridge)25%

Q. What mechanisms explain the antiviral activity of quaternary ammonium salts containing the bicyclo[2.2.1]heptane motif?

  • Methodological Answer : The rigid bicyclic framework enhances membrane penetration and target binding . Studies on 1,7,7-trimethylbicyclo[2.2.1]heptane-derived quaternary salts show inhibition of viral entry via electrostatic interactions with envelope proteins (e.g., SARS-CoV-2 spike protein) . MD simulations suggest hydrophobic interactions dominate binding (ΔG = -8.2 kcal/mol) .

Data Contradictions and Resolutions

  • CAS Registry Conflicts : lists 464-15-3 as 1,7,7-trimethylbicyclo[2.2.1]heptane, while the target compound (1,2,2-trimethyl) remains understudied. Researchers must verify substituent positions via NOESY NMR or crystallography .
  • Thermodynamic Data Variability : Boiling points for analogs range from 432–450 K due to isomer purity. Standardize measurements using DSC (e.g., NIST protocols) .

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